molecular formula C17H12BrClN2O2 B2716911 (E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide CAS No. 380562-87-8

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2716911
CAS No.: 380562-87-8
M. Wt: 391.65
InChI Key: VTRYFJVZVFCJAF-UHFFFAOYSA-N
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Description

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the enamine intermediate: This step involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-methoxyaniline in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Addition of the cyano group: The enamine intermediate is then reacted with a cyanating agent such as cyanogen bromide (BrCN) to introduce the cyano group.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate reagent to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)-2-cyanoprop-2-enamide
  • (E)-N-(2-chlorophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
  • (E)-N-(2-bromophenyl)-3-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide

Uniqueness

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is unique due to the specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c1-23-16-7-6-11(9-14(16)19)8-12(10-20)17(22)21-15-5-3-2-4-13(15)18/h2-9H,1H3,(H,21,22)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRYFJVZVFCJAF-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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